molecular formula C18H15ClN2O4 B2373088 N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 892710-14-4

N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B2373088
CAS No.: 892710-14-4
M. Wt: 358.78
InChI Key: ZTJARTYRYSULJF-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic small molecule provided for research purposes. This compound features a 7-chloro-3,4-dihydroisochromene-1-one scaffold fused with a carboxamide linkage to a 4-acetamidophenyl group, a structural motif found in molecules with various pharmacological activities. Structurally related dihydroisochromene and carboxamide derivatives have been investigated in scientific literature for their potential as core structures in medicinal chemistry, particularly in the development of anti-inflammatory agents . The precise mechanism of action and biological profile of this specific compound are subject to ongoing research. It is intended for use in vitro studies, including target identification, biochemical assay development, and structure-activity relationship (SAR) analysis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-acetamidophenyl)-7-chloro-1-oxo-3,4-dihydroisochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-10(22)20-13-4-6-14(7-5-13)21-17(23)16-8-11-2-3-12(19)9-15(11)18(24)25-16/h2-7,9,16H,8H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJARTYRYSULJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, with the CAS number 892710-14-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C18H15ClN2O4C_{18}H_{15}ClN_{2}O_{4} with a molecular weight of 358.8 g/mol. The structure includes an acetylamino group and a chloro substituent, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅ClN₂O₄
Molecular Weight358.8 g/mol
CAS Number892710-14-4

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl compounds found that those with halogenated substituents showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

The antimicrobial activity is hypothesized to be linked to the lipophilicity of the compound, which facilitates membrane penetration. The presence of the chloro group is particularly noted for enhancing this property, allowing the compound to disrupt bacterial cell membranes effectively .

Case Studies

  • Antimicrobial Screening : In a study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, it was found that compounds with similar structural features to this compound were effective against various pathogens. The study employed quantitative structure–activity relationship (QSAR) analysis to predict biological activity based on chemical structure .
  • Structure Activity Relationship : The effectiveness of these compounds was correlated with their structural features. For instance, variations in the position of substituents on the phenyl ring significantly influenced their antimicrobial potency. Compounds bearing halogenated groups were among the most active due to their enhanced ability to permeate lipid membranes .

Research Findings

A comprehensive analysis of similar compounds revealed that those conforming to Lipinski's Rule of Five exhibited favorable pharmacokinetic properties. This suggests that this compound could be a viable candidate for further pharmacological development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-(3-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

  • Key Similarities :
    • Shares the same isochromene backbone and 7-chloro substitution.
    • Contains a carboxamide group linked to an acetylated phenyl ring.
  • No direct pharmacological data are available, but positional isomerism may influence solubility or target binding .
Table 1: Structural Comparison of Isochromene Carboxamides
Compound Name Molecular Formula Molar Mass (g/mol) Phenyl Substituent Position
Target Compound (4-acetylamino) C₁₈H₁₄ClNO₄ 343.76 4-position
Analog (3-acetylamino) C₁₈H₁₄ClNO₄ 343.76 3-position

Chromene and Isoindole Derivatives

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)
  • Structure : Chromene core with a sulfamoylphenyl group.
  • Synthesis : Prepared via condensation of salicyaldehyde with a carboxamide precursor in acetic acid .
  • Comparison: Replaces isochromene with a chromene scaffold, altering ring strain and conjugation.
3-Chloro-N-phenyl-phthalimide
  • Structure : Isoindole-1,3-dione core with chloro and phenyl substituents.
  • Applications : Intermediate in polyimide synthesis, emphasizing its industrial utility over bioactivity .
  • Comparison :
    • Lacks the carboxamide group, reducing hydrogen-bonding capacity.
    • Chloro substitution at the isoindole ring vs. isochromene in the target compound .

Naphthyridine and Quinolone Derivatives

N3-Aryl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide
  • Structure : Naphthyridine core with a carboxamide group.
  • Synthesis: Similar methodology to quinolone derivatives, involving alkylation and condensation .
  • Lacks the chloro substituent, which may reduce electrophilic reactivity .
4-Oxo-1,4-dihydroquinoline-3-carboxylate Derivatives
  • Structure: Quinolone scaffold with fluorine and cyclopropyl groups.
  • Relevance: Fluorine substitution is typical in fluoroquinolone antibiotics (e.g., ciprofloxacin).
  • Comparison: Carboxylate group instead of carboxamide reduces hydrogen-bond donor capacity. Cyclopropyl and fluorine substituents enhance membrane permeability and target affinity .

Discussion of Structural and Functional Trends

  • Chloro Substituents: The 7-chloro group in the target compound may enhance lipophilicity and electrophilicity, similar to chloro-substituted quinolones .
  • Carboxamide vs. Carboxylate: Carboxamide groups (target compound) offer hydrogen-bonding sites critical for target recognition, whereas carboxylates (e.g., quinolones) prioritize ionic interactions .
  • Phenyl Acetylamino Groups: The 4-acetylamino substitution may improve solubility compared to 3-acetylamino analogs, though experimental validation is needed .

Q & A

Basic: What are the recommended methodologies for optimizing the synthetic yield of N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide?

Methodological Answer:

  • Stepwise Optimization : Begin with modular synthesis, isolating intermediates (e.g., isochromene core and acetylamino-phenyl moieties) to identify yield-limiting steps. Use kinetic studies to adjust reaction times and temperatures .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, and optimize solvent systems (e.g., DMF/THF mixtures) to enhance regioselectivity .
  • Purification : Employ gradient column chromatography with silica gel (60–120 mesh) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) to confirm the isochromene scaffold and acetylamino group. Compare chemical shifts with analogous compounds (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry : Perform LC-MS (ESI+ mode) to verify molecular weight (expected [M+H]⁺ ~427.8 Da). Cross-reference with high-resolution data (HRMS) for elemental composition .
  • X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for kinases or proteases. Prioritize targets with ΔG ≤ −8.0 kcal/mol .
  • In Vitro Assays : Perform fluorogenic substrate assays (e.g., for serine hydrolases) with varying inhibitor concentrations (IC₅₀ determination). Include positive controls (e.g., PMSF) and validate via Lineweaver-Burk plots .
  • Mutational Analysis : Engineer enzyme active-site mutants (e.g., Ser→Ala substitutions) to confirm binding specificity. Use SPR (Surface Plasmon Resonance) for kinetic parameter validation .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Source Validation : Audit experimental conditions (e.g., cell lines, serum concentration). For example, discrepancies in IC₅₀ values may arise from HepG2 vs. HEK293 models .
  • Orthogonal Assays : Cross-validate results using SPR (binding affinity) and cellular thermal shift assays (CETSA) for target engagement .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to harmonize data from ≥3 independent studies. Exclude outliers with Grubbs’ test (α=0.05) .

Advanced: What computational strategies are effective for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS/AMBER) over 100 ns trajectories to assess stability. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy .
  • QSAR Modeling : Build 2D/3D-QSAR models (e.g., using MOE) with descriptors like logP, polar surface area, and topological torsion. Validate with leave-one-out cross-validation (R² >0.8) .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to guide lead optimization .

Advanced: How can this compound be integrated into a pharmacological framework for neurodegenerative disease research?

Methodological Answer:

  • Theoretical Linkage : Align with amyloid-beta or tau protein aggregation hypotheses. Use structural analogs (e.g., isocoumarin derivatives) as precedents for blood-brain barrier penetration .
  • In Vivo Models : Test in transgenic mice (e.g., APP/PS1) with oral dosing (10–50 mg/kg). Monitor biomarkers (e.g., CSF Aβ42) via ELISA .
  • PK/PD Modeling : Fit plasma concentration-time data to a two-compartment model (NONMEM) to optimize dosing regimens .

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